Granatane vs. Tropane Scaffold: ~100-Fold Reduction in Dopamine Transporter (DAT) Binding Affinity
The 9-azabicyclo[3.3.1]nonane (granatane) scaffold exhibits a profound and quantifiable reduction in dopamine transporter (DAT) affinity compared to the tropane (8-azabicyclo[3.2.1]octane) scaffold. In direct radioligand displacement assays using rat caudate-putamen tissue, 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives displayed Ki values of 2–14 μM, representing an approximately 100-fold loss in potency relative to cocaine and structurally related tropane analogs [1]. This scaffold-dependent affinity difference is attributed to the expanded methylene bridge [C(6)–C(7)] in the granatane system, which the DAT cocaine-binding site cannot accommodate without significant steric penalty [1].
| Evidence Dimension | DAT binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2–14 μM (granatane scaffold, 9-methyl-3β-phenyl-2-substituted derivatives) |
| Comparator Or Baseline | Cocaine and tropane analogs: Ki in low nanomolar range |
| Quantified Difference | ~100-fold lower affinity for granatane scaffold vs. tropane scaffold |
| Conditions | In vitro radioligand displacement assay; rat caudate-putamen tissue homogenate; [³H]WIN 35,428 or [³H]cocaine as radioligand |
Why This Matters
This scaffold-level differentiation means that granatane-based compounds are unlikely to produce cocaine-like DAT-mediated effects, making them preferable starting points for programs seeking sigma receptor or D₂/D₃ receptor engagement without DAT liability.
- [1] Chen, Z., Izenwasser, S., Katz, J.L., Zhu, N., Klein, C.L., Trudell, M.L. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. Journal of Medicinal Chemistry, 1996, 39(24), 4744–4749. DOI: 10.1021/jm960507d. PMID: 8941387. View Source
